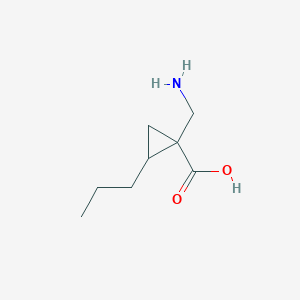![molecular formula C66H39N B12523775 2-(Pyren-1-YL)-N,N-bis[4-(pyren-1-YL)phenyl]aniline CAS No. 672294-09-6](/img/structure/B12523775.png)
2-(Pyren-1-YL)-N,N-bis[4-(pyren-1-YL)phenyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyren-1-YL)-N,N-bis[4-(pyren-1-YL)phenyl]aniline is a complex organic compound featuring multiple pyrene units. Pyrene is a polycyclic aromatic hydrocarbon known for its photophysical and electronic properties. This compound is of significant interest in materials science and organic electronics due to its unique structural and electronic characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyren-1-YL)-N,N-bis[4-(pyren-1-YL)phenyl]aniline typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of pyrene boronic acid with an appropriate aryl halide under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene or dimethylformamide, at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(Pyren-1-YL)-N,N-bis[4-(pyren-1-YL)phenyl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the pyrene units, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced aromatic systems.
Substitution: Formation of nitro or bromo derivatives.
Scientific Research Applications
2-(Pyren-1-YL)-N,N-bis[4-(pyren-1-YL)phenyl]aniline has several applications in scientific research:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electronic properties.
Materials Science: Employed in the creation of advanced materials with unique photophysical properties, such as mechanochromic luminescent materials.
Biological Probes: Utilized in fluorescence microscopy and other imaging techniques due to its strong fluorescence.
Mechanism of Action
The mechanism of action of 2-(Pyren-1-YL)-N,N-bis[4-(pyren-1-YL)phenyl]aniline in its applications is largely based on its electronic and photophysical properties. The compound can engage in π-π stacking interactions, which are crucial for its function in organic electronics and materials science . In biological applications, its fluorescence is used to tag and visualize biological molecules.
Comparison with Similar Compounds
Similar Compounds
1,3,6,8-Tetraphenylpyrene: Another pyrene derivative used in organic electronics.
2,7-Dibromopyrene: Used in similar substitution reactions.
Pyrene-1-carboxaldehyde: Utilized in the synthesis of various pyrene-based compounds.
Uniqueness
2-(Pyren-1-YL)-N,N-bis[4-(pyren-1-YL)phenyl]aniline is unique due to its multiple pyrene units, which enhance its electronic and photophysical properties. This makes it particularly valuable in applications requiring strong fluorescence and efficient charge transport.
Properties
CAS No. |
672294-09-6 |
|---|---|
Molecular Formula |
C66H39N |
Molecular Weight |
846.0 g/mol |
IUPAC Name |
2-pyren-1-yl-N,N-bis(4-pyren-1-ylphenyl)aniline |
InChI |
InChI=1S/C66H39N/c1-2-13-60(56(12-1)55-36-26-50-19-16-44-8-5-11-47-29-39-59(55)66(50)63(44)47)67(51-30-20-40(21-31-51)53-34-24-48-17-14-42-6-3-9-45-27-37-57(53)64(48)61(42)45)52-32-22-41(23-33-52)54-35-25-49-18-15-43-7-4-10-46-28-38-58(54)65(49)62(43)46/h1-39H |
InChI Key |
HWRSRJPFJYUORT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)N(C6=CC=C(C=C6)C7=C8C=CC9=CC=CC1=C9C8=C(C=C1)C=C7)C1=CC=C(C=C1)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


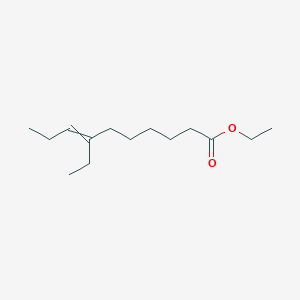
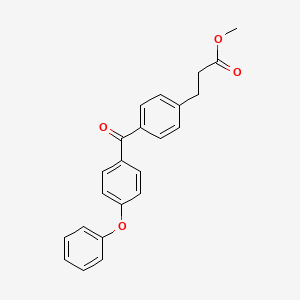
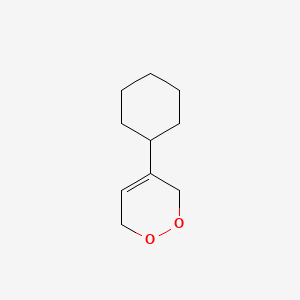
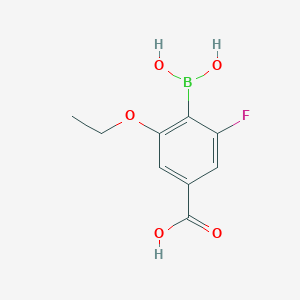
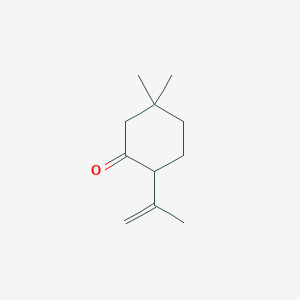
![1-[(4-Methoxyphenyl)methoxy]-6-methylhept-6-EN-3-OL](/img/structure/B12523731.png)
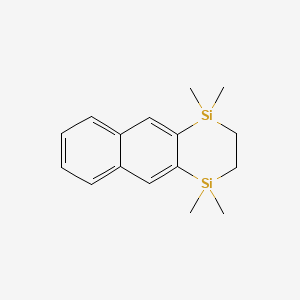
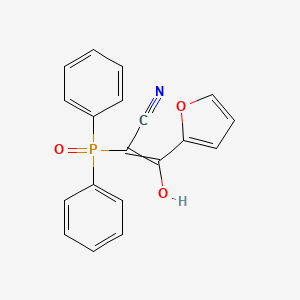

![3-Hydroxythieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B12523758.png)
![Benzenamine, 4-[4-(2-benzoxazolyl)-1,3-butadienyl]-N-methyl-](/img/structure/B12523760.png)

![5-[(4-Methoxyphenyl)methoxy]pyrimidine-2,4-diamine](/img/structure/B12523785.png)
